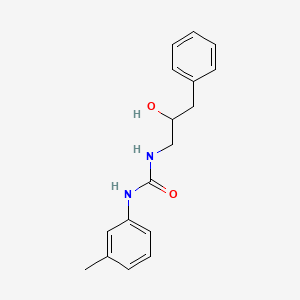

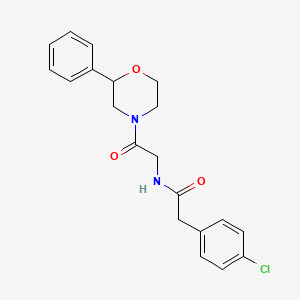

![molecular formula C15H15N3O3S B3005423 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 897618-14-3](/img/structure/B3005423.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). Acetamide derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a thiazole ring, as indicated by the "benzo[d]thiazol-2-yl" part of the name, suggests that the compound may exhibit interesting chemical properties and biological activities, as thiazole and its derivatives are prominent in many biologically active molecules.

Synthesis Analysis

The synthesis of thiazolyl acetamide derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of various N-benzyl substituted thiazolyl acetamide derivatives has been explored for their Src kinase inhibitory and anticancer activities . Although the specific compound is not mentioned, the general approach to synthesizing such molecules involves the substitution of the thiazole ring and modifications to the acetamide group to achieve desired biological activities. The synthesis process typically includes several steps, such as the formation of the thiazole ring, acylation to introduce the acetamide group, and further functionalization to introduce additional substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activities. For example, the crystal structure of a diphenyl thiazolyl acetamide shows that the acetamide group forms specific dihedral angles with the phenyl and thiazole rings, which could affect the molecule's binding to biological targets . The presence of hydrogen bonds and π-π interactions also contributes to the stability of the crystal structure, which can be an important factor in the drug design process.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, depending on their functional groups. The thiazole ring, in particular, can participate in electrophilic substitution reactions due to its aromatic nature. Additionally, the acetamide group can be involved in nucleophilic acyl substitution reactions, which can be utilized to modify the structure and introduce new pharmacophores. The reactivity of such compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity, are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives have been determined to understand their protonation states at different pH levels, which is important for their absorption and distribution in the body . The determination of such properties is essential for the development of new drugs, as they influence the compound's behavior in biological systems.

properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-8-5-9(2)14-10(6-8)16-15(22-14)17-11(19)7-18-12(20)3-4-13(18)21/h5-6H,3-4,7H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWRJBZUCHOZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331863 |

Source

|

| Record name | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

897618-14-3 |

Source

|

| Record name | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

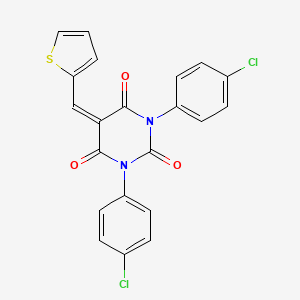

![Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate](/img/structure/B3005346.png)

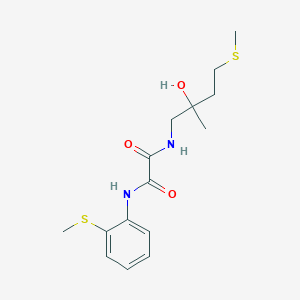

![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)

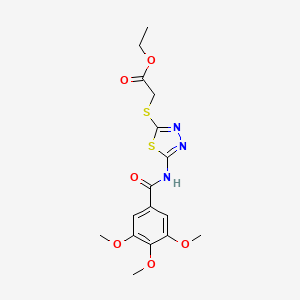

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)

![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)

![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)